molecular formula C11H13Cl2NO B1440479 5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride CAS No. 1185301-77-2

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Cat. No. B1440479
M. Wt: 246.13 g/mol
InChI Key: BXICXTHPSJMDHW-UHFFFAOYSA-N
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Description

“5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It has a molecular weight of 246.14 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of benzofuran derivatives, which this compound is a part of, often involves strategies like one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11 H12 Cl N O . Cl H . The InChI Code for this compound is 1S/C11H12ClNO.ClH/c1-3-10-6 (2)8-4-7 (12)5-9 (13)11 (8)14-10;/h4-5H,3,13H2,1-2H3;1H .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 246.14 .

Scientific Research Applications

  • Chemical Research

    • “5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It’s used for research purposes .
    • The compound has a molecular weight of 246.14 and its linear formula is C11 H12 Cl N O . Cl H .
    • The compound is stored at room temperature and it’s a solid .
  • Synthesis of Natural Products

    • Benzofuran rings are present in many natural products . The synthesis of these natural products has attracted much attention from synthetic organic chemists .
    • The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product .
  • Potential Anticancer Activity

    • Some substituted benzofurans have shown significant anticancer activities .
    • For example, a certain compound (not specifically “5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride”) was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Chemical Research

    • “5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride” is a chemical compound with the CAS Number: 1185301-77-2 . It’s used for research purposes .
    • The compound has a molecular weight of 246.14 and its linear formula is C11 H12 Cl N O . Cl H .
    • The compound is stored at room temperature and it’s a solid .
  • Synthesis of Natural Products

    • Benzofuran rings are present in many natural products . The synthesis of these natural products has attracted much attention from synthetic organic chemists .
    • The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product .
  • Potential Anticancer Activity

    • Some substituted benzofurans have shown significant anticancer activities .
    • For example, a certain compound (not specifically “5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride”) was found to have significant cell growth inhibitory effects on different types of cancer cells .

Future Directions

The future directions for the research and development of benzofuran derivatives, including this compound, could involve the development of promising compounds with target therapy potentials and little side effects . Some substituted benzofurans have shown dramatic anticancer activities , suggesting potential future directions in cancer therapy.

properties

IUPAC Name

5-chloro-2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO.ClH/c1-3-10-6(2)8-4-7(12)5-9(13)11(8)14-10;/h4-5H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXICXTHPSJMDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC(=C2)Cl)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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